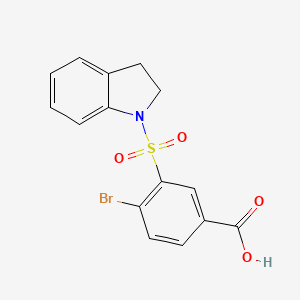

4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid

Description

4-Bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid (molecular formula: C₁₅H₁₂BrNO₄S, molecular weight: 382.23 g/mol) is a benzoic acid derivative featuring a bromine substituent at the 4-position and a 2,3-dihydroindole-1-sulfonyl group at the 3-position of the benzene ring . This compound combines the aromatic carboxylate functionality of benzoic acid with the sulfonamide-linked indole moiety, which is often associated with biological activity, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

4-bromo-3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4S/c16-12-6-5-11(15(18)19)9-14(12)22(20,21)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFZLLOLJIFRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid typically involves multiple steps:

Bromination: The starting material, 3-nitrobenzoic acid, undergoes bromination to introduce the bromine atom at the 4-position.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in acidic conditions.

Indole Formation: The amine group is then reacted with a suitable indole precursor under acidic conditions to form the indole moiety.

Sulfonylation: The indole derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole moiety can be oxidized or reduced depending on the reagents used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

a. Anticancer Activity

Research indicates that 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid may exhibit anticancer properties. Compounds with similar indole structures have shown efficacy in inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Studies suggest that this compound could inhibit specific enzymes or receptors involved in tumor growth.

b. Anti-inflammatory Properties

The sulfonamide functionality in this compound suggests potential anti-inflammatory effects. Preliminary investigations indicate that it may interact with cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory responses. The bromine substitution might enhance its inhibitory effects on these enzymes .

a. Synthesis Routes

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yield and purity. Common methods include:

- Bromination of the indole precursor.

- Formation of the sulfonamide group through reaction with sulfonyl chlorides.

- Coupling reactions to attach the benzoic acid moiety.

These synthetic strategies are critical for producing the compound for research purposes.

b. Structural Analogues

The compound serves as a precursor for synthesizing various structural analogues that may possess different biological activities. For instance, modifications to the sulfonamide or indole portions can lead to derivatives with enhanced potency or selectivity against specific biological targets.

a. Enzyme Inhibition Studies

Enzyme inhibition studies have demonstrated that this compound can modulate the activity of various enzymes involved in metabolic pathways. Detailed kinetic studies are necessary to elucidate the mechanisms through which this compound exerts its biological effects .

b. Interaction with Biomolecules

Investigations into how this compound interacts with proteins and receptors are essential for understanding its therapeutic potential. Binding studies could reveal insights into its action mechanisms and help identify specific targets within cellular pathways.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in cancer cells; potential to inhibit tumor growth pathways |

| Anti-inflammatory Effects | Inhibition of COX enzymes; reduced inflammatory markers in vitro |

| Enzyme Inhibition | Modulation of enzyme activity; potential therapeutic implications for metabolic disorders |

Mechanism of Action

The mechanism of action of 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid, enabling comparative analysis of their properties and applications:

4-Chloro-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid

- Molecular formula: C₁₅H₁₂ClNO₄S

- Key differences : The bromine atom is replaced by chlorine, reducing molecular weight (MW: 337.78 g/mol) and polarizability. Chlorine’s smaller atomic radius may influence steric effects in binding interactions. This analog is commercially available as a synthetic building block .

- Applications : Likely used in medicinal chemistry for structure-activity relationship (SAR) studies, given its similarity to brominated analogs.

4-Bromo-3-(fluorosulfonyl)benzoic acid

- Molecular formula : C₇H₄BrFO₄S

- Key differences : The 2,3-dihydroindole-sulfonyl group is replaced by a fluorosulfonyl (-SO₂F) group, significantly simplifying the structure (MW: 283.07 g/mol). The fluorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

- Applications : Serves as a high-purity intermediate for APIs, particularly in fluorination reactions .

4-Bromo-3-(methoxymethoxy)benzoic acid

- Molecular formula : C₉H₉BrO₄

- Key differences : The sulfonamide-indole moiety is replaced by a methoxymethoxy (-OCH₂OCH₃) group (MW: 277.07 g/mol). This substitution increases hydrophilicity and alters electronic properties, as evidenced by a HOMO-LUMO gap of 4.46 eV, which impacts redox behavior .

- Applications : Studied for its vibrational and electronic properties, relevant to materials science .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromobenzamide

- Molecular formula : C₂₂H₁₈BrN₃O

- It demonstrates potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitory activity (IC₅₀ < 100 nM), highlighting the pharmacological relevance of brominated aromatic systems .

Physicochemical and Functional Comparisons

Solubility and Extraction Behavior

- Benzoic acid derivatives with bulky substituents (e.g., indole-sulfonyl groups) exhibit lower aqueous solubility compared to simpler analogs like acetic acid. For instance, benzoic acid itself is extracted rapidly (>98% in 5 minutes) via emulsion liquid membranes due to favorable distribution coefficients (logP ~1.9), whereas acetic acid requires longer contact times . The indole-sulfonyl group in the target compound likely further reduces solubility, necessitating organic solvents for handling.

Biological Activity

4-Bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial, antiproliferative, and enzyme inhibition effects.

Chemical Structure and Properties

- Molecular Formula : C15H12BrNO4S

- Molecular Weight : 382.2 g/mol

- CAS Number : 668261-32-3

The compound features a bromobenzene ring, an indole moiety, and a sulfonyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 µg/mL |

| Staphylococcus epidermidis | 7.80 µg/mL |

| Candida albicans | MIC ranging from 7.80 to 62.50 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- A549 Lung Cancer Cells : Showed a preferential suppression of growth.

- Cytotoxicity : Compounds derived from the same scaffold have been evaluated for cytotoxic effects on non-tumor cells, indicating selectivity towards cancer cells.

The antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting key enzymes involved in disease processes:

- Angiotensin-Converting Enzyme (ACE) : Inhibition of ACE can lead to reduced blood pressure and improved cardiovascular health.

- Neurolysin : Inhibition may have implications for neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several benzoic acid derivatives against MRSA. The results indicated that this compound had one of the lowest MIC values among tested compounds, highlighting its potential as an effective antimicrobial agent .

- Antiproliferative Activity Assessment : Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth at low concentrations, suggesting a mechanism involving apoptosis induction .

Q & A

Q. What are the key synthetic strategies for 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:

- Sulfonation : Introducing the indole sulfonyl group via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using CuI catalysis in PEG-400/DMF mixtures, as seen in analogous indole sulfonamide syntheses) .

- Bromination : Electrophilic bromination at the 4-position using bromine or NBS (N-bromosuccinimide) in a polar aprotic solvent .

- Carboxylic Acid Activation : Protection/deprotection strategies (e.g., esterification followed by hydrolysis) to preserve the benzoic acid group during reactions .

Critical Parameters : Reaction temperature, solvent polarity, and catalyst selection (e.g., CuI for coupling reactions) significantly impact yields.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, indole sulfonyl protons resonate at δ 7.5–8.5 ppm, while bromine deshields adjacent aromatic protons .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br splitting) .

- X-ray Crystallography : Resolves 3D structure, bond lengths (e.g., S–N bond ~1.63 Å in sulfonamides), and confirms stereoelectronic effects of bromine .

Advanced Research Questions

Q. How can SHELX software optimize crystallographic refinement for this compound?

SHELXL refines structures using:

- Twinned Data Handling : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands adjust scale factors and HKLF 5 formatting .

- Disorder Modeling : Partial occupancy atoms (e.g., bromine in multiple orientations) are resolved via PART/SUMP restraints .

- Validation Tools : R1/wR2 residuals and Hirshfeld surface analysis ensure model accuracy. For example, R1 < 5% indicates high reliability for small-molecule structures .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- DFT Calculations : B3LYP/6-311++G(d,p) level calculations determine:

- HOMO-LUMO Gap : A narrow gap (~4.46 eV) suggests potential charge-transfer interactions .

- Fukui Indices : Identify nucleophilic (benzene ring) and electrophilic (sulfonyl group) sites for substitution .

- Solvent Effects : PCM models simulate polarity-driven reactivity changes (e.g., aqueous vs. toluene environments) .

- Molecular Electrostatic Potential (MEP) : Maps reveal electron-deficient regions near bromine, guiding ligand-protein docking studies .

Q. How to resolve discrepancies between experimental and computational data?

- Vibrational Analysis : Compare experimental IR/Raman spectra (e.g., C=O stretch at ~1680 cm) with DFT-predicted frequencies. Deviations >5% may indicate incomplete basis sets or solvent effects .

- Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) for reactions (e.g., sulfonation) to validate experimental yields. Large ΔG discrepancies suggest unaccounted side reactions .

Methodological Notes

- Synthetic Design : Prioritize regioselective bromination before sulfonation to avoid steric hindrance .

- Crystallography : Use SHELXTL (Bruker) for high-throughput data processing, especially for twinned crystals .

- Computational Validation : Cross-check DFT results with MP2 or CCSD(T) methods for higher accuracy in electron correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.